N-(indolin-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYBPQSJRYJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A foundational approach involves activating pyrazine-2-carboxylic acid (CAS: 98-97-5) with carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Subsequent coupling with indolin-5-amine in the presence of N-hydroxysuccinimide (NHS) or HOAt generates the target amide. For example:
Procedure :
- Pyrazine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF under argon.
- EDC (1.2 equiv) and HOAt (1.1 equiv) are added at 0°C, followed by stirring for 30 min.
- Indolin-5-amine (1.0 equiv) and DIEA (3.0 equiv) are introduced, with continued stirring at room temperature for 12–24 h.
- Purification via silica chromatography (ethyl acetate/hexanes) yields N-(indolin-5-yl)pyrazine-2-carboxamide.
Optimization :
- Solvent : Dichloromethane (DCM) or DMF improves solubility of aromatic intermediates.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from indole-based MAO-B inhibitors involves:
Procedure :
- Combine pyrazine-2-carboxylic acid (1.0 equiv), indolin-5-amine (1.1 equiv), and HATU (1.2 equiv) in DMF.
- Add DIEA (3.0 equiv) and irradiate at 120°C for 15–20 min under microwave conditions.
- Quench with ice water and extract with ethyl acetate.
- Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Key Findings :
- Yield : Microwave methods achieve 75–85% yield vs. 50–60% for conventional heating.
- Selectivity : Reduced side-product formation (e.g., N-acylurea) compared to carbodiimide approaches.
Solid-Phase Synthesis for Parallel Libraries
Resin-Bound Intermediate Strategy
Adapted from antitubercular pyrazinamide derivatives, this method enables high-throughput synthesis:
Procedure :
- Load Wang resin with N-Fmoc-protected indolin-5-amine (0.6 mmol/g loading).
- Deprotect with 20% piperidine/DMF, then couple with pyrazine-2-carboxylic acid using PyBrop (10 equiv) and DIEA (6 equiv) in DCM (24 h shaking).
- Cleave with TFA/DCM (1:1 v/v), precipitate in cold ether, and lyophilize.
Advantages :
- Scalability : Simultaneous synthesis of 96 derivatives in plate format.
- Purity : Crude products typically >90% pure by LC-MS.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Amide | 50–60% | 12–24 h | Low cost, no specialized equipment | Low yields, side products |
| Microwave-Assisted | 75–85% | 15–20 min | Rapid, high purity | Requires microwave reactor |
| Solid-Phase | 60–70% | 24–48 h | High-throughput capability | Resin loading variability |
| Palladium-Catalyzed | 45–60% | 16 h | Direct coupling for complex analogs | Expensive catalysts, moderate yields |
Critical Process Considerations
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
N-(indolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or pyrazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(indolin-5-yl)pyrazine-2-carboxylic acid, while reduction could produce N-(indolin-5-yl)pyrazine-2-methanol.
Scientific Research Applications
Medicinal Chemistry
N-(indolin-5-yl)pyrazine-2-carboxamide has been investigated for its potential therapeutic effects, particularly in cancer treatment and other diseases:
- Anticancer Activity : The compound exhibits promising anticancer properties by targeting specific biological pathways. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression, similar to other compounds like Savolitinib, which has been approved for clinical use in treating various cancers .
- Mechanism of Action : The compound interacts with enzymes and proteins through hydrogen bonding, inhibiting their activity. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.
Biological Research
This compound serves as a biochemical probe to investigate cellular processes:
- Cellular Pathways : Research indicates that this compound can modulate signaling pathways related to cell proliferation and apoptosis, making it a valuable tool in understanding cancer biology .
- In Vivo Studies : Animal model trials have demonstrated that the compound can reduce tumor size and improve survival rates in cancer models, supporting its potential as a therapeutic agent .
Material Science
The compound is also explored for its applications in developing new materials:
- Electronic Properties : this compound has been studied for its electronic properties, which could lead to advancements in organic electronics and optoelectronic devices.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-(indolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Key Compounds:
5-(Butylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1b): Activity: MIC = 3.13 µg/mL (9.24 µM) against Mycobacterium tuberculosis H37Ra, with broad-spectrum inhibition of three mycobacterial strains. Selectivity Index (SI): >14 .
5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (4e): Activity: MIC = 0.78 µg/mL (2.39 µM) against M. tuberculosis H37Ra. SI: >20 .
N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a): Activity: MIC = 12.5 µg/mL against M. tuberculosis H37Rv .
Structural Insights:
- Alkylamino chain length: Longer chains (e.g., heptylamino in 4e) enhance antimycobacterial potency, likely due to improved membrane permeability .
- Substituents on the phenyl ring : Electron-withdrawing groups (e.g., -CF₃ in 1b) enhance activity, while hydroxyl or methoxy groups reduce cytotoxicity .
Table 1: Antimycobacterial Activity of Selected Analogs
| Compound | MIC (µg/mL) | MIC (µM) | Selectivity Index (SI) | Key Structural Features |
|---|---|---|---|---|
| 1b | 3.13 | 9.24 | >14 | -CF₃ substituent, butylamino |
| 4e | 0.78 | 2.39 | >20 | Heptylamino, p-tolyl group |
| 9a | 12.5 | - | Not reported | Dichlorobenzyl substituents |
Enzyme Inhibitory Activity
Monoamine Oxidase B (MAO-B) Inhibition:
Acetylcholinesterase (AChE) Inhibition:
- N-(3-Oxobutanoyl)pyrazine-2-carboxamide derivatives: SAR: Substituents at the 4th and 5th positions of the tetrahydropyrimidine ring enhance AChE inhibition .
Table 2: Neurological Activity of Pyrazine-2-carboxamides
| Compound | Target | IC₅₀ (nM) | Selectivity | Key Structural Modifications |
|---|---|---|---|---|
| MPX-004 | GluN2A (NMDA) | 79 | >100-fold vs. GluN2B/D | Sulfonamide, thiazole methyl group |
| MPX-007 | GluN2A (NMDA) | 27 | >100-fold vs. GluN2B/D | Difluoro substitution |
Key Structure-Activity Relationships (SAR)
Alkyl Chain Length: Longer alkylamino chains (e.g., heptylamino in 4e) correlate with improved antimycobacterial activity .
Aromatic Substituents :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance binding to mycobacterial targets .
- Bulky substituents (e.g., benzyl, indole) improve enzyme inhibition via steric and hydrophobic interactions .
Heterocyclic Modifications :
- Thiazole and sulfonamide groups (e.g., MPX-004) confer NMDA receptor subtype selectivity .
Biological Activity
N-(indolin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.
This compound features a unique structure that combines an indole moiety with a pyrazine ring. This structure is conducive to various chemical reactions, including oxidation, reduction, and substitution, which can be utilized to create derivatives with enhanced properties. For instance, it can be oxidized to yield N-(indolin-5-yl)pyrazine-2-carboxylic acid or reduced to produce N-(indolin-5-yl)pyrazine-2-methanol.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound. In vitro evaluations demonstrated promising activity against multidrug-resistant bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4.5 µM against Staphylococcus aureus and 2.25 µM against Bacillus subtilis . These findings suggest that modifications to the compound can enhance its efficacy as an antibiotic.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. Mechanistically, it appears to induce apoptosis through the modulation of apoptotic pathways, specifically by decreasing Bcl-2 levels and increasing pro-apoptotic factors such as Bax and Bak . This dual action may provide a therapeutic avenue for treating chemoresistant cancers.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity, which is critical for its anti-inflammatory and anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison was made with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Indole-Pyrazine | Antibacterial, Anticancer |
| N-(indolin-5-yl)pyrazine-2-carboxylic acid | Indole-Pyrazine | Moderate antibacterial activity |
| N-(indolin-5-yl)pyrazine-2-methanol | Indole-Pyrazine | Lower anticancer activity |
This table illustrates that while all compounds share structural similarities, this compound exhibits superior biological activities due to its unique structural features.
Case Studies
- Antibacterial Evaluation : A study synthesized various derivatives of pyrazine-based compounds and assessed their antibacterial efficacy. The findings indicated that modifications on the indole moiety significantly influenced the antibacterial activity against resistant strains .
- Anticancer Mechanism Investigation : Research on hepatoma cells demonstrated that treatment with this compound resulted in significant apoptosis induction through mitochondrial pathway activation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(indolin-5-yl)pyrazine-2-carboxamide, and how can reaction conditions be adjusted to improve yield and purity?
- Methodology : The synthesis typically involves condensation of indoline derivatives (e.g., 5-aminoindoline) with pyrazine-2-carboxylic acid or its activated esters (e.g., methyl pyrazine-2-carboxylate). Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
- Catalyst/base optimization : Use of sodium methoxide (CHONa) improves ester activation in nucleophilic acyl substitution reactions .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of N-(indolin-5-yl)pyrazine-2-carboxamide?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., amide carbonyl at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H] peaks) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. How does X-ray crystallography contribute to understanding the molecular conformation of pyrazine-carboxamide derivatives?
- Structural insights : X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯N between indoline and pyrazine moieties) and planarity, critical for biological interactions .
- Coordination chemistry : For metal complexes (e.g., Cu(II)), crystallography identifies ligand binding modes (e.g., monodentate vs. bridging) and coordination geometries .
Advanced Research Questions
Q. How do researchers evaluate the inhibitory activity of N-(indolin-5-yl)pyrazine-2-carboxamide against enzymes like MAO-B, and what parameters (e.g., IC, K) are critical for comparative analysis?
- Enzyme assays : Fluorescent or colorimetric assays measure inhibition of MAO-B activity using substrates like kynuramine. IC values (e.g., 0.78 µM for a related compound) quantify potency .
- Selectivity indices : Compare IC values against off-target enzymes (e.g., MAO-A) to determine specificity. A selectivity index >100 indicates high target preference .
- Kinetic studies : Lineweaver-Burk plots differentiate competitive (K = 94.52 nM) vs. non-competitive inhibition by varying substrate concentrations .
Q. What strategies are employed to enhance the selectivity of N-(indolin-5-yl)pyrazine-2-carboxamide for specific biological targets, such as GluN2A-containing NMDA receptors?
- Substituent modification : Introducing sulfonamide or fluorophenyl groups improves receptor subtype selectivity (e.g., MPX-004 for GluN2A over GluN2B) .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents on the indoline or pyrazine rings identifies pharmacophores critical for binding .
Q. How can molecular docking simulations elucidate the binding interactions between N-(indolin-5-yl)pyrazine-2-carboxamide and its target proteins?
- Docking protocols : Use software like AutoDock Vina to predict binding poses in MAO-B or NMDA receptor active sites. Key interactions include:
- Hydrogen bonding between the amide carbonyl and active-site residues (e.g., Tyr435 in MAO-B) .
- π-π stacking between the pyrazine ring and aromatic residues (e.g., Phe343) .
Q. What methodologies resolve contradictions in biological activity data across different assay systems for pyrazine-carboxamide derivatives?
- Orthogonal assays : Validate inhibitory activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
- Standardized protocols : Control variables like buffer pH, ionic strength, and enzyme source (e.g., recombinant vs. tissue-extracted MAO-B) to minimize variability .
Q. How do researchers design kinetic studies to determine the inhibition mechanism (e.g., competitive vs. non-competitive) of pyrazine-carboxamide compounds?
- Substrate titration : Measure enzyme velocity at varying substrate concentrations with fixed inhibitor doses. A parallel Lineweaver-Burk plot indicates uncompetitive inhibition, while intersecting lines suggest competitive binding .
- Inhibition constant (K) calculation : Use the Cheng-Prusoff equation to relate IC to K under specific assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
